N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to an anthraquinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide typically involves the reaction of 9,10-anthraquinone with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more highly oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide has several scientific research applications:
Medicine: Investigated for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a benzamide group instead of a cyclopropanecarboxamide.
2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles: Contains a thiazole ring, offering different biological properties.
9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde: Features an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and an anthraquinone moiety. This structure provides distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C18H13NO3 |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C18H13NO3/c20-16-12-3-1-2-4-13(12)17(21)15-9-11(7-8-14(15)16)19-18(22)10-5-6-10/h1-4,7-10H,5-6H2,(H,19,22) |
InChI Key |
ICYOXUITIOMCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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